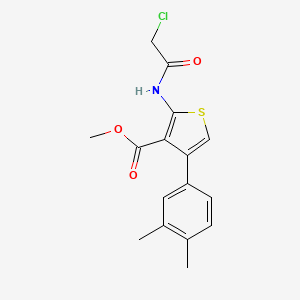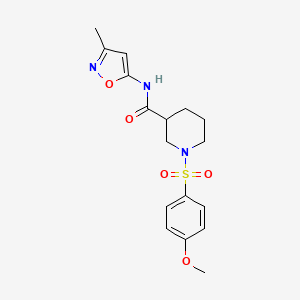
2-(吲哚啉亚甲基)茚满-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Indolinylmethylene)indane-1,3-dione is an organic compound that belongs to the class of indane-1,3-dione derivatives. These compounds are known for their versatile applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization . The structure of 2-(Indolinylmethylene)indane-1,3-dione consists of an indane-1,3-dione core with an indolinylmethylene substituent, which imparts unique chemical properties to the molecule.
科学研究应用
2-(Indolinylmethylene)indane-1,3-dione has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Indolinylmethylene)indane-1,3-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting indane-1,3-dione with an indoline derivative in the presence of a base such as piperidine or pyridine . The reaction is usually performed in a solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 2-(Indolinylmethylene)indane-1,3-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification techniques to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions
2-(Indolinylmethylene)indane-1,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups replacing the indolinylmethylene group .
作用机制
The mechanism of action of 2-(Indolinylmethylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer processes in various chemical reactions . Additionally, its structural features allow it to interact with biological macromolecules, potentially inhibiting or modulating their functions .
相似化合物的比较
2-(Indolinylmethylene)indane-1,3-dione can be compared with other similar compounds, such as:
2-Arylidene-indan-1,3-dione derivatives: These compounds also exhibit diverse biological activities and are used in similar applications.
Indanone derivatives: These compounds are structurally similar and are known for their use in medicinal chemistry and organic electronics.
The uniqueness of 2-(Indolinylmethylene)indane-1,3-dione lies in its specific indolinylmethylene substituent, which imparts distinct chemical and biological properties compared to other indane-1,3-dione derivatives .
属性
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethylidene)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-17-13-6-2-3-7-14(13)18(21)15(17)11-19-10-9-12-5-1-4-8-16(12)19/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZVZBXZUAODLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C=C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3As)-3a,4-dihydro-3H-oxathiazolo[3,4-a]indole 1,1-dioxide](/img/structure/B2562055.png)
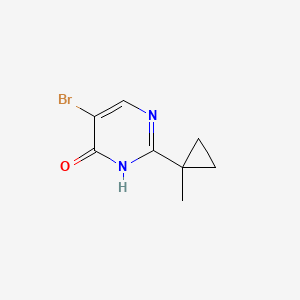
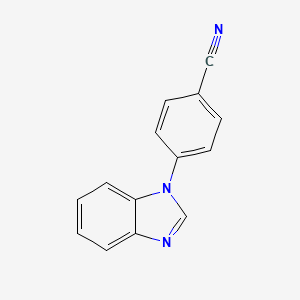
![tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B2562063.png)
![4-{[(Furan-2-ylmethyl)amino]methyl}phenol](/img/structure/B2562064.png)

![(4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2562067.png)
![N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2562069.png)
![(5E)-3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2562071.png)
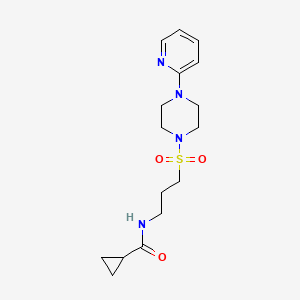

![N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2562074.png)
